(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Description

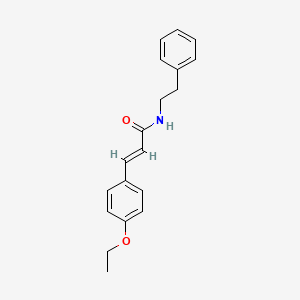

(2E)-3-(4-Ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system and a phenethylamide side chain. This compound belongs to a broader class of N-arylcinnamamides, which are widely studied for their antimicrobial, anti-inflammatory, and phlebotonic activities .

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-18-11-8-17(9-12-18)10-13-19(21)20-15-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,20,21)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNXNZIINHXLID-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential interactions with receptors involved in cancer pathways and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. For instance, compounds structurally similar to this compound have shown selective inhibition against EGFR mutants, demonstrating significant antiproliferative effects in vitro and in vivo .

| Compound | IC50 (nM) | Selectivity Ratio | Target |

|---|---|---|---|

| Compound A | 8 | 14-fold | EGFR L858R/T790M |

| This compound | TBD | TBD | TBD |

Neuropharmacological Effects

In neuropharmacological studies, similar amide compounds have exhibited anticonvulsant properties. For example, derivatives with a cinnamamide structure demonstrated efficacy in various seizure models, suggesting that this compound may also possess neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. The ethoxy group on the phenyl ring is believed to enhance lipophilicity and receptor binding affinity compared to other substitutions such as methoxy or propoxy groups. This aspect is critical for optimizing the compound's pharmacological profile.

Safety and Toxicity

Preliminary toxicity assessments indicate that compounds within this class exhibit low cytotoxicity at therapeutic concentrations. For instance, studies have shown that certain derivatives are non-mutagenic and safe at concentrations up to 100 µM in cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The compound’s 4-ethoxy group distinguishes it from halogenated or trifluoromethyl-substituted analogs. For example:

- Chlorinated Derivatives : Compounds like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibit stronger electron-withdrawing effects, increasing antibacterial potency but also cytotoxicity due to elevated lipophilicity (logD ~4.2 vs. ~3.5 for the ethoxy analog) .

- Trifluoromethyl Derivatives : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide shows superior activity against Staphylococcus aureus (MIC = 0.5 µM) compared to the ethoxy analog (predicted MIC >10 µM), attributed to enhanced membrane penetration via CF₃ groups .

Antimicrobial Activity

The ethoxy analog’s activity is modest compared to halogenated cinnamamides. For instance, chlorinated derivatives (e.g., 2j, 2k in ) achieve submicromolar MICs against methicillin-resistant S. aureus (MRSA), whereas the ethoxy compound’s MIC is likely higher due to reduced electron-withdrawing capacity and lower logD . However, its phenethylamide side chain may improve selectivity for Gram-positive bacteria over human cells, as seen in similar phenethylamine-derived analogs .

Anti-Inflammatory and Phlebotonic Potential

The phenethyl group aligns with structural motifs observed in phlebotonic agents (e.g., (E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide in ). The ethoxy substituent may further modulate NF-κB inhibition, akin to (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide, which attenuates LPS-induced inflammation (IC₅₀ = 5.2 µM) .

ADMET and Toxicity

The ethoxy group reduces cytotoxicity relative to chlorinated analogs. This improved safety profile may offset its lower antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.